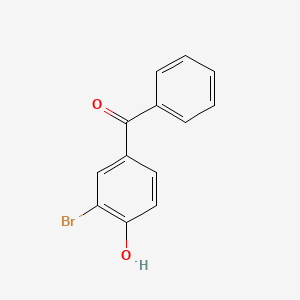
N-(4,4,4-trifluorobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4,4-trifluorobutyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a benzamide group attached to a 4,4,4-trifluorobutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The mixture is stirred for a specific period, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Chemical Reactions Analysis
Types of Reactions
N-(4,4,4-trifluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of benzamide derivatives .
Scientific Research Applications
N-(4,4,4-trifluorobutyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide
- N-(4-phenylbutyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide
Uniqueness
N-(4,4,4-trifluorobutyl)benzamide is unique due to its specific trifluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity .
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(4,4,4-trifluorobutyl)benzamide |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8-15-10(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
InChI Key |
SIHKFESSHZGWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







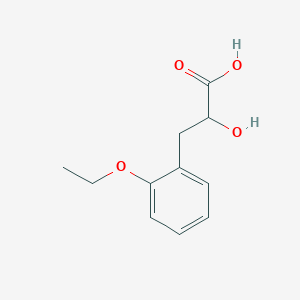
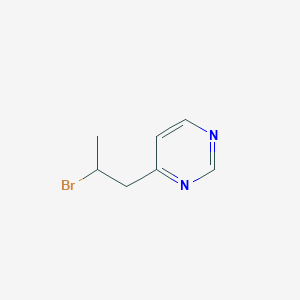


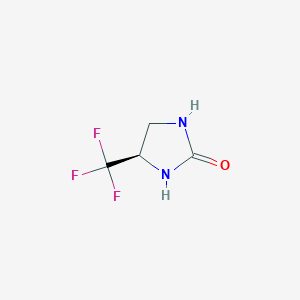

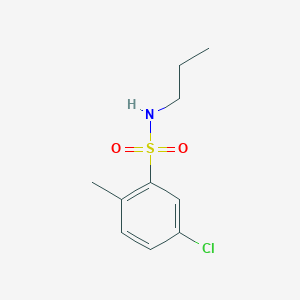
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
